molecular formula C17H26N2 B12478471 N-[4-(propan-2-yl)benzyl]-1-azabicyclo[2.2.2]octan-3-amine

N-[4-(propan-2-yl)benzyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B12478471
M. Wt: 258.4 g/mol
InChI Key: WTORLHTUUKMTSZ-UHFFFAOYSA-N
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Description

N-[(4-isopropylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is a complex organic compound that features a bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-isopropylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the construction of the azabicyclo scaffold followed by the introduction of the isopropylphenylmethyl group. One common method involves the alkylation of 1-azabicyclo[2.2.2]octane with 4-isopropylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-isopropylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

N-[(4-isopropylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(4-isopropylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: Known for its strong nucleophilic properties and use in organic synthesis.

    N-alkyl-1-azabicyclo[2.2.2]octane derivatives: Similar in structure but with different alkyl groups, leading to varied biological activities.

Uniqueness

N-[(4-isopropylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylphenylmethyl group enhances its lipophilicity and potential for receptor binding, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C17H26N2/c1-13(2)15-5-3-14(4-6-15)11-18-17-12-19-9-7-16(17)8-10-19/h3-6,13,16-18H,7-12H2,1-2H3

InChI Key

WTORLHTUUKMTSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2CN3CCC2CC3

Origin of Product

United States

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